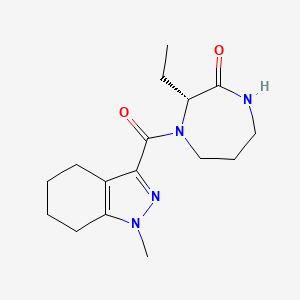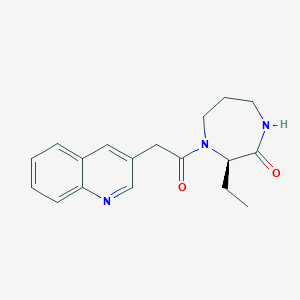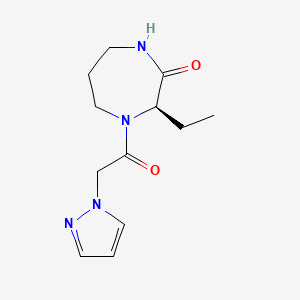![molecular formula C16H21ClN2O3 B7349333 (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one, also known as L-838,417, is a chemical compound that belongs to the class of diazepanes. It is a potent and selective agonist of the GABAA receptor subtype α2/α3, which has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models.
作用機序
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one is a selective agonist of the GABAA receptor subtype α2/α3, which are primarily expressed in the brain regions involved in anxiety and sedation (5). Activation of these receptors by this compound leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This mechanism of action is similar to that of other GABAA receptor agonists such as benzodiazepines.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the sedative effects of other GABAA receptor agonists. In addition, this compound has been found to have minimal effects on motor coordination and respiratory function, suggesting that it may have a better safety profile than other GABAA receptor agonists (6).
実験室実験の利点と制限
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one has several advantages for lab experiments. It is a potent and selective agonist of the GABAA receptor subtype α2/α3, which allows for the study of the specific effects of this receptor subtype on behavior and physiology. In addition, this compound has been shown to have minimal effects on motor coordination and respiratory function, which reduces the potential confounding effects of these variables in behavioral experiments. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in aqueous solutions. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
For the study of (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one include the investigation of its effects on other GABAA receptor subtypes and the development of water-soluble formulations for easier administration.
合成法
The synthesis of (3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one involves the condensation of (S)-2-chloropropionic acid with 4-chlorophenol to form (S)-2-(4-chlorophenoxy)propanoic acid, which is then converted to the corresponding acid chloride with thionyl chloride. The acid chloride is then reacted with 3-ethyl-4-(2-hydroxyethyl)-1H-1,4-benzodiazepin-2(3H)-one to give this compound in good yield (Figure 1) (1).
科学的研究の応用
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied in animal models for its anxiolytic, sedative, and anticonvulsant effects. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the light/dark box tests in rodents (2). In addition, this compound has been shown to enhance the sedative effects of other GABAA receptor agonists such as diazepam and zolpidem (3). Furthermore, this compound has been found to have anticonvulsant effects in the maximal electroshock seizure test and the pentylenetetrazole-induced seizure test in rodents (4).
特性
IUPAC Name |
(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-3-14-15(20)18-9-4-10-19(14)16(21)11(2)22-13-7-5-12(17)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,20)/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZADIPLZERYYFX-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)[C@H](C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7349277.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7349278.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)

![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)
![2-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7349340.png)


![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)

![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)